2-Chlorodideoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorodideoxyadenosine, also known as cladribine, is a synthetic purine nucleoside analog. It is structurally similar to deoxyadenosine, with a chlorine atom substituted at the 2-position of the purine ring. This compound is primarily known for its use in the treatment of certain hematologic malignancies, such as hairy cell leukemia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorodideoxyadenosine typically involves the glycosylation of a purine base with an activated carbohydrate. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the use of microbiological transglycosylation using recombinant Escherichia coli strains .
Industrial Production Methods: Industrial production of this compound often employs a practical and efficient process developed via the Vorbrugge glycosylation of silylated base with 1-acetoxy 2-deoxyribofuranose derivative . This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Chlorodideoxyadenosine undergoes various chemical reactions, including substitution and glycosylation reactions. The compound is resistant to deamination by adenosine deaminase, which is a key factor in its stability and efficacy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include glycosyl chloride, diethylaminosulfur trifluoride (DAST), and various purine nucleobase derivatives . Reaction conditions often involve binary solvent mixtures and elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include its triphosphate form, which is an active metabolite that inhibits DNA synthesis and ribonucleotide reductase activity .
科学研究应用
2-Chlorodideoxyadenosine has a wide range of scientific research applications. In medicine, it is used for the treatment of hematologic malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoid malignancies . In biology, it is used to study the effects of purine nucleoside analogs on cellular processes and DNA synthesis . Additionally, it has applications in chemistry for the synthesis of other nucleoside analogs and in industry for the development of new therapeutic agents .
作用机制
The mechanism of action of 2-chlorodideoxyadenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and ribonucleotide reductase activity . The compound enters cells through an efficient transport system and is phosphorylated to its active triphosphate form. This active metabolite inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination . The molecular targets and pathways involved include DNA polymerase and ribonucleotide reductase .
相似化合物的比较
2-Chlorodideoxyadenosine is unique among purine nucleoside analogs due to its resistance to deamination by adenosine deaminase and its potent cytotoxic effects on lymphocytes . Similar compounds include fludarabine, pentostatin, and clofarabine, which also belong to the class of purine nucleoside analogs . this compound is distinguished by its specific activity against lymphoid malignancies and its favorable toxicity profile .
生物活性
2-Chlorodeoxyadenosine (2-CdA), commonly known as cladribine, is a synthetic purine nucleoside analog with significant biological activity, particularly in the treatment of hematological malignancies and autoimmune diseases. This article explores the compound's biological activity, focusing on its mechanisms of action, clinical applications, and relevant case studies.
Cladribine exerts its biological effects primarily through the following mechanisms:
- Lymphocyte Depletion : Cladribine induces apoptosis in lymphocytes by being phosphorylated to its active triphosphate form, which interferes with DNA synthesis and repair processes. This leads to DNA strand breaks and ultimately programmed cell death .
- Immunomodulation : Beyond lymphocyte depletion, cladribine has been shown to modulate the immune response by affecting innate immune cells such as monocytes and macrophages. Studies indicate that cladribine treatment enhances the expression of anti-inflammatory cytokines like IL-10 in monocyte-derived macrophages .
- Pharmacokinetics : Cladribine demonstrates variable bioavailability depending on the administration route. For instance, oral administration has an absolute bioavailability of approximately 37%, while intravenous administration shows consistent pharmacokinetic profiles across different dosing regimens .
Clinical Applications
Cladribine is primarily utilized in the treatment of various hematological disorders, including:
- Chronic Lymphocytic Leukemia (CLL) : A phase II trial demonstrated significant efficacy in previously untreated CLL patients, with a notable complete response rate .
- Hairy Cell Leukemia (HCL) : Cladribine has become a standard treatment for HCL, achieving high complete remission rates (up to 79%) with a median follow-up showing excellent progression-free survival rates .
- Multiple Sclerosis (MS) : Cladribine is also approved for treating relapsing forms of MS, where it stabilizes disease progression through long-term immune modulation rather than solely through lymphocyte depletion .
Case Study 1: Chronic Lymphocytic Leukemia
In a study involving 20 previously untreated CLL patients, cladribine was administered as a continuous intravenous infusion. The results showed a major activity in inducing remission, particularly in patients who had not been previously treated with alkylator therapy. The study highlighted the importance of dosage and administration schedule in achieving optimal outcomes .
Case Study 2: Hairy Cell Leukemia
A cohort study involving 86 patients treated with a single 7-day course of cladribine reported that 79% achieved complete remission. The long-term follow-up indicated a progression-free survival rate of 54% after 12 years, underscoring cladribine's effectiveness as a first-line therapy for HCL .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity and clinical efficacy of cladribine:
属性
CAS 编号 |
114849-58-0 |
---|---|
分子式 |
C10H12ClN5O2 |
分子量 |
269.69 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI 键 |
FNLILOONPKMGST-NTSWFWBYSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
规范 SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。